Viridiflorine
CAS No.: 551-57-5
Cat. No.: VC3846596
Molecular Formula: C15H27NO4
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 551-57-5 |
|---|---|
| Molecular Formula | C15H27NO4 |
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
| Standard InChI | InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15-/m0/s1 |
| Standard InChI Key | BWQSLRZZOVFVHJ-ABHRYQDASA-N |
| Isomeric SMILES | C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O |
| SMILES | CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O |
| Canonical SMILES | CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Viridiflorine () has a molecular weight of 285.38 g/mol and is systematically named [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate . Its IUPAC name reflects the stereochemical arrangement of its pyrrolizidine core and esterified side chain, which are critical for its interactions with biological targets.
Table 1: Key Chemical Descriptors of Viridiflorine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.38 g/mol |
| InChI Key | N/A (PubChem CID 6453144) |
| SMILES | |
| Synonyms | Viridiflorine; 551-57-5; UNII-4F0407YP2J |
Structural Analysis
The compound features a pyrrolizidine alkaloid backbone fused with a hydroxylated ester moiety. X-ray crystallography and NMR studies reveal that the 1R,8S configuration of the pyrrolizidine ring and the 2S stereocenter in the side chain are essential for its bioactivity . The 3D conformation shows intramolecular hydrogen bonding between the hydroxyl groups and the ester carbonyl, stabilizing the molecule in aqueous environments .
Natural Occurrence and Biosynthetic Pathways
Botanical Sources
Viridiflorine is predominantly found in species of the Asteraceae family:
-
Eupatorium japonicum: A perennial herb native to East Asia, traditionally used for treating inflammation and respiratory ailments .
-
Cynoglossum germanicum: A biennial plant in the Boraginaceae family, known for its hepatotoxic pyrrolizidine alkaloids .
These plants biosynthesize viridiflorine via the polyketide pathway, where ornithine and acetyl-CoA precursors undergo cyclization and oxidation to form the pyrrolizidine nucleus .
Ecological and Phylogenetic Distribution
The compound’s occurrence in distantly related plant families (Asteraceae vs. Boraginaceae) suggests convergent evolution of pyrrolizidine alkaloid biosynthesis as a defense mechanism against herbivores . In E. japonicum, viridiflorine co-occurs with sesquiterpenes like tulipinolide, indicating synergistic roles in plant defense .
Pharmacological Properties and Mechanisms of Action
Antioxidant Activity
In zebrafish models, viridiflorine reduces reactive oxygen species (ROS) by 47% and malondialdehyde (MDA) by 32% while enhancing superoxide dismutase (SOD) activity . These effects are mediated through inhibition of xanthine oxidase (XOD), the enzyme responsible for uric acid (UA) and ROS production .
Anti-Hyperuricemic Effects
Viridiflorine lowers serum UA levels by 28% in hyperuricemic zebrafish, comparable to the standard drug allopurinol . Mechanistically, it downregulates HIF-1α and mTOR pathways, which are overactive in UA overproduction .
Table 2: Pharmacodynamic Profile of Viridiflorine
| Parameter | Effect Size | Model System |
|---|---|---|
| ROS Reduction | 47% ↓ | Zebrafish |
| MDA Reduction | 32% ↓ | Zebrafish |
| Serum UA Reduction | 28% ↓ | Hyperuricemic Zebrafish |
| XOD Inhibition | IC₅₀ = 12 μM | In vitro assay |
Metabolic Pathway Modulation
Metabonomics analysis using LC-MS/MS identifies viridiflorine’s impact on:
-
Aminoacyl-tRNA biosynthesis: Critical for protein synthesis under oxidative stress .
-
Phenylalanine metabolism: Linked to antioxidant defense via tyrosine derivatives .
Extraction Methodologies and Analytical Techniques
Ethanol-Based Extraction
Optimized protocols use 70% ethanol to achieve a viridiflorine yield of 1.2 mg/g dry weight from E. japonicum . Higher ethanol concentrations (>80%) reduce yields due to poor solubility of polar alkaloids .
Chromatographic Profiling
Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) enables quantification at limits of detection (LOD) of 0.05 ng/mL . Characteristic fragmentation patterns include m/z 285 → 156 (pyrrolizidine core) and m/z 285 → 128 (ester side chain) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume